molecular formula C20H17NO2S B5747597 N-[3-(3,4-dimethylbenzoyl)phenyl]-2-thiophenecarboxamide

N-[3-(3,4-dimethylbenzoyl)phenyl]-2-thiophenecarboxamide

Cat. No. B5747597
M. Wt: 335.4 g/mol
InChI Key: PJKIWFLWCOEOFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(3,4-dimethylbenzoyl)phenyl]-2-thiophenecarboxamide, also known as DMTP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential use in various applications. DMTP belongs to the class of thiophene carboxamides and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-[3-(3,4-dimethylbenzoyl)phenyl]-2-thiophenecarboxamide is not fully understood, but it is believed to interact with biological molecules such as proteins and nucleic acids. N-[3-(3,4-dimethylbenzoyl)phenyl]-2-thiophenecarboxamide has been shown to bind to DNA and inhibit the activity of certain enzymes, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
N-[3-(3,4-dimethylbenzoyl)phenyl]-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. N-[3-(3,4-dimethylbenzoyl)phenyl]-2-thiophenecarboxamide has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

N-[3-(3,4-dimethylbenzoyl)phenyl]-2-thiophenecarboxamide has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, N-[3-(3,4-dimethylbenzoyl)phenyl]-2-thiophenecarboxamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-[3-(3,4-dimethylbenzoyl)phenyl]-2-thiophenecarboxamide, including further studies on its mechanism of action, its potential use as an anticancer agent, and its use in drug delivery systems. Additionally, more research is needed to fully understand the potential advantages and limitations of N-[3-(3,4-dimethylbenzoyl)phenyl]-2-thiophenecarboxamide for lab experiments and its potential use in various scientific research applications.

Synthesis Methods

N-[3-(3,4-dimethylbenzoyl)phenyl]-2-thiophenecarboxamide can be synthesized using a variety of methods, including the reaction of 2-thiophenecarboxylic acid with 3-(3,4-dimethylbenzoyl)aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction can be carried out in a solvent such as dichloromethane or dimethylformamide at room temperature. The resulting product can be purified using column chromatography or recrystallization.

Scientific Research Applications

N-[3-(3,4-dimethylbenzoyl)phenyl]-2-thiophenecarboxamide has been studied for its potential use in various scientific research applications, including as a fluorescent probe for imaging and detecting biological molecules, as a drug delivery system, and as a potential therapeutic agent for the treatment of various diseases.

properties

IUPAC Name

N-[3-(3,4-dimethylbenzoyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2S/c1-13-8-9-16(11-14(13)2)19(22)15-5-3-6-17(12-15)21-20(23)18-7-4-10-24-18/h3-12H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKIWFLWCOEOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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